molecular formula C9H7K2NO4 B13657615 Dipotassium 2-(phenylamino)propanedioate

Dipotassium 2-(phenylamino)propanedioate

Cat. No.: B13657615
M. Wt: 271.35 g/mol
InChI Key: HLZWLZQVQYEOHV-UHFFFAOYSA-L
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Description

Dipotassium 2-(phenylamino)propanedioate: is a chemical compound with the molecular formula C9H9NO4.2K. It is also known as potassium 2-(phenylamino)malonate. This compound is characterized by its unique structure, which includes a phenylamino group attached to a propanedioate backbone. It is commonly used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium 2-(phenylamino)propanedioate typically involves the reaction of phenylamine with malonic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with potassium hydroxide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Catalyst: Potassium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

  • Mixing phenylamine and malonic acid in a reactor.
  • Adding potassium hydroxide to the mixture.
  • Stirring the reaction mixture at room temperature.
  • Isolating the product through filtration and drying.

Chemical Reactions Analysis

Types of Reactions: Dipotassium 2-(phenylamino)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Dipotassium 2-(phenylamino)propanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipotassium 2-(phenylamino)propanedioate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • Potassium 2-(phenylamino)acetate
  • Sodium 2-(phenylamino)propanedioate
  • Calcium 2-(phenylamino)propanedioate

Comparison: Dipotassium 2-(phenylamino)propanedioate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity properties compared to its sodium and calcium counterparts. The presence of the phenylamino group also imparts unique chemical and biological activities, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H7K2NO4

Molecular Weight

271.35 g/mol

IUPAC Name

dipotassium;2-anilinopropanedioate

InChI

InChI=1S/C9H9NO4.2K/c11-8(12)7(9(13)14)10-6-4-2-1-3-5-6;;/h1-5,7,10H,(H,11,12)(H,13,14);;/q;2*+1/p-2

InChI Key

HLZWLZQVQYEOHV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC(C(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

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